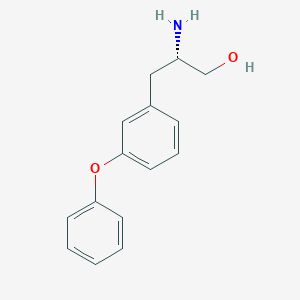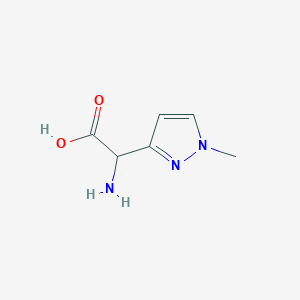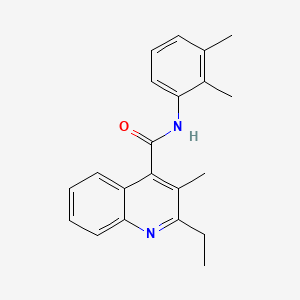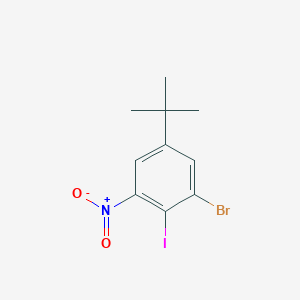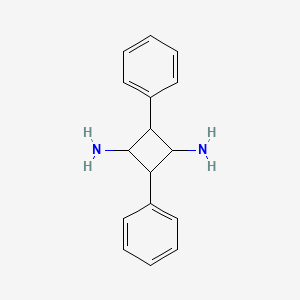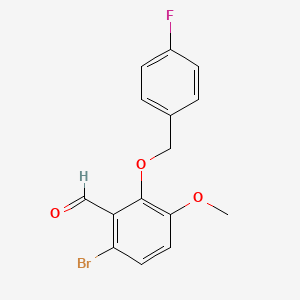
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and fluorine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.
Applications De Recherche Scientifique
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It can be used in the design and synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((4-methylbenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((4-nitrobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorine atom in the benzyl group, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C15H12BrFO3 |
|---|---|
Poids moléculaire |
339.16 g/mol |
Nom IUPAC |
6-bromo-2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-6-13(16)12(8-18)15(14)20-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 |
Clé InChI |
GKSDJHUFVOKKOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


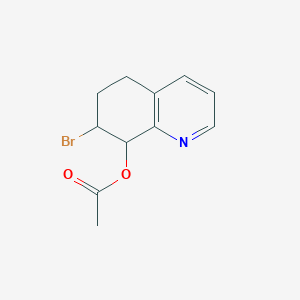
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
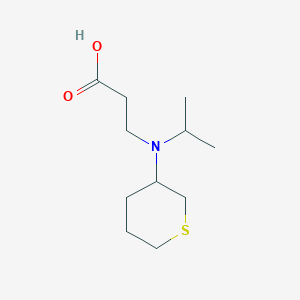
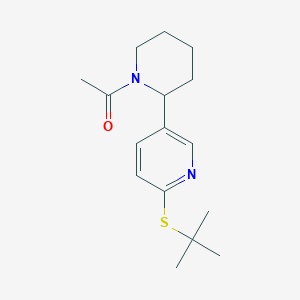
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
